Boc-Pip-OH

概述

描述

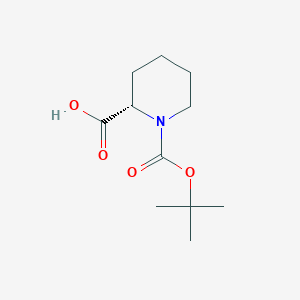

Boc-Pip-OH, also known as Boc-L-pipecolic acid, is a biochemical reagent used in various scientific research fields. It is a derivative of pipecolic acid, which is a six-membered ring containing a nitrogen atom. The compound is often used as a building block in peptide synthesis due to its stability and reactivity.

准备方法

Conventional Multi-Step Synthesis from N-Benzyl-4-Piperidone

Reaction Sequence and Optimization

The industrial method described in CN115650903A involves four stages :

-

Bucherer-Burgs Reaction : N-Benzyl-4-piperidone reacts with ammonium carbonate and trimethylsilyl cyanide (TMSCN) in ethanol at 60–65°C for 7–9 hours to form hydantoin.

-

Alkaline Hydrolysis : Hydantoin is hydrolyzed with sodium hydroxide (100–110°C, 24–48 hours) and neutralized to pH 6.5–7.5, yielding the amino acid.

-

Boc Protection : The amino acid reacts with di-tert-butyl dicarbonate (Boc₂O) in dioxane with K₂CO₃, achieving >99% purity after crystallization.

-

Hydrogenation and Fmoc Protection : Hydrogenation with Pd/C removes the benzyl group, followed by Fmoc-OSu addition at 0–10°C to produce Boc-Pip(Fmoc)-OH.

Key Data :

-

Industrial Feasibility : One-pot hydrogenation and Fmoc protection reduce steps.

Comparative Analysis

A modified hydrogenation protocol (Comparative Example 1) using ammonium formate and 10% Pd/C resulted in lower yield (32.5%) and purity (98.1%), underscoring the necessity of optimized Pd catalyst loading and reaction conditions .

Direct Boc Protection of Pipecolic Acid

Single-Step Synthesis

Piperidine-2-carboxylic acid (DL-pipecolinic acid) undergoes Boc protection using Boc₂O in acetone/water with K₂CO₃, followed by acidification to pH 3 :

-

Advantages : Simplicity, high yield, and suitability for racemic synthesis.

-

Limitations : Lacks enantiocontrol; requires chiral resolution for enantiopure products.

Enantioselective Catalytic Dynamic Resolution

Chiral Ligand-Mediated Synthesis

Using β-enamino diketones and chiral ligands (e.g., 8 or 9 ), rac-2-lithio-N-Boc-piperidine undergoes dynamic resolution with electrophiles (CO₂, alkyl halides) :

-

Conditions : TMEDA, Ir/Ni catalysts, blue LED irradiation.

Application to Natural Product Synthesis

This method enabled syntheses of:

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Boc-Pip-OH serves as a building block in SPPS. The Macmillan Group optimized decarboxylative cross-coupling using this compound with alkyl halides under photoredox conditions :

-

Catalyst System : Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆/NiCl₂·glyme.

Method Comparison and Industrial Relevance

化学反应分析

Types of Reactions

Boc-Pip-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield pipecolic acid.

Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: DIC and HOBt are used in organic solvents like dimethylformamide (DMF) for peptide coupling reactions.

Major Products

Deprotected Product: Pipecolic acid.

Coupled Products: Peptides and peptide derivatives.

科学研究应用

Synthesis and Preparation

The synthesis of Boc-Pip-OH has been optimized through various methods to ensure high purity and yield. A notable preparation method involves the reaction of N-benzyl-4-piperidone with ammonium carbonate and trimethylsilyl cyanide, followed by several purification steps to achieve a product with over 99% purity and a yield exceeding 60% . This high-purity compound is crucial for its subsequent applications in pharmaceutical formulations.

Pharmaceutical Applications

This compound serves as a key building block in the synthesis of several pharmacologically active compounds:

- Difelikefalin : This compound is a first-in-class kappa-opioid receptor agonist approved for treating chronic kidney disease-related pruritus. The synthesis of Difelikefalin utilizes this compound as an initial material, highlighting its importance in pharmaceutical chemistry .

- Peptide Synthesis : this compound is frequently employed in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the amino group of pipecolic acid. This allows for the selective formation of peptide bonds without unwanted side reactions, facilitating the construction of complex peptide structures .

Research Insights

Recent studies have explored the utility of this compound in various chemical reactions:

- Enantioselective Reactions : Research indicates that this compound can be utilized in enantioselective transformations, such as cis-dihydroxylation and epoxidation reactions. These processes are essential for synthesizing chiral molecules, which are critical in drug development .

- Novel Heterocyclic Amino Acids : The compound has also been involved in synthesizing novel heterocyclic amino acids, expanding its application scope beyond traditional peptide synthesis. These derivatives can serve as potential drug candidates or research tools in medicinal chemistry .

Table 1: Summary of Research Findings Involving this compound

作用机制

Boc-Pip-OH acts primarily as a protecting group in peptide synthesis. The Boc group protects the amino group of pipecolic acid, preventing unwanted side reactions during peptide coupling. The protected amino acid can then be selectively deprotected under acidic conditions to yield the desired peptide product. The molecular targets and pathways involved are primarily related to peptide bond formation and cleavage .

相似化合物的比较

Similar Compounds

Boc-L-proline: Another Boc-protected amino acid used in peptide synthesis.

Boc-L-lysine: A Boc-protected lysine derivative used in similar applications.

Boc-L-arginine: A Boc-protected arginine derivative used in peptide synthesis .

Uniqueness

Boc-Pip-OH is unique due to its six-membered ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained peptide structures. Its stability and ease of deprotection also make it a preferred choice in various synthetic applications.

生物活性

Introduction

Boc-Pip-OH, or N-Boc-pipecolic acid, is a compound that has garnered attention in the field of medicinal chemistry and drug development due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pipecolic acid moiety protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The synthesis of this compound typically involves the following steps:

- Protection of Pipecolic Acid : The pipecolic acid is reacted with Boc anhydride in the presence of a base to yield this compound.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

The chemical structure can be represented as follows:

This compound exhibits various biological activities, primarily through its interaction with cellular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, contributing to its potential therapeutic effects.

- Anticancer Activity : Studies have shown that this compound derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, the compound's mechanism may involve the induction of apoptosis in cancer cells through caspase activation.

- Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study 1 : A study published in Chemistry Communications evaluated the cytotoxicity of this compound derivatives against HeLa and Jurkat cell lines. The results indicated significant activity with IC50 values ranging between 100-150 nM for certain derivatives, highlighting their potential as anticancer agents .

- Study 2 : Research conducted at Maastricht University explored the synthesis of novel Boc-Pip derivatives and their effects on gene expression in human dermal fibroblasts. Results showed that these compounds could enhance the expression of genes involved in cellular repair mechanisms .

- Study 3 : A recent investigation into the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for Boc-Pip-OH, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Boc (tert-butoxycarbonyl) group protects the amine during coupling, followed by deprotection with trifluoroacetic acid (TFA). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and characterized via H/C NMR for structural confirmation. Mass spectrometry (MS) ensures molecular weight accuracy. Reproducibility requires strict anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How is this compound utilized in peptide backbone modifications?

- Methodological Answer : this compound introduces piperidine (Pip) residues into peptide chains to study conformational flexibility or enhance metabolic stability. Researchers incorporate it during SPPS by activating the carboxyl group with HBTU/HOBt and coupling to the growing peptide. Post-incorporation, circular dichroism (CD) or X-ray crystallography validates structural impact. Comparative studies with proline analogues are recommended to assess functional differences .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent polarity, pH, or residual impurities. To resolve:

Standardize conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and report pH in aqueous studies.

Replicate purification : Repurify via preparative HPLC with a C18 column.

Cross-validate : Compare with computational models (e.g., DFT for NMR chemical shift predictions).

Document all variables in supplementary materials to enable replication .

Q. What experimental design optimizes this compound’s stability under varying temperatures?

- Methodological Answer : Use a factorial design to test stability:

| Factor | Levels | Outcome Measure |

|---|---|---|

| Temperature (°C) | 4, 25, 37, 50 | Degradation rate (HPLC peak area) |

| Solvent | DMF, DCM, aqueous buffer (pH 7.4) | |

| Time (days) | 1, 3, 7, 14 | |

| Analyze degradation products via LC-MS and adjust protecting groups (e.g., switch to Fmoc if Boc shows instability >37°C) . |

Q. How to address low coupling efficiency of this compound in SPPS?

- Methodological Answer : Low coupling efficiency (<90%) may stem from steric hindrance or poor activation. Mitigate by:

- Activation : Replace HBTU with PyBOP for better carboxylate activation.

- Double coupling : Repeat coupling steps with fresh reagents.

- Microwave-assisted synthesis : Apply 50 W, 50°C for 5 minutes to enhance reaction kinetics.

Monitor via Kaiser test for free amines and optimize resin swelling (e.g., DCM:DMF 1:1) .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches validate this compound’s role in peptide bioactivity studies?

- Methodological Answer : For dose-response assays (e.g., IC50 comparisons):

- Use ANOVA with post-hoc Tukey tests to compare this compound-modified peptides against controls.

- Apply multivariate regression to isolate Pip’s contribution from other residues.

Report confidence intervals (95%) and effect sizes to contextualize significance .

Q. How to reconcile conflicting solubility data for this compound in polar solvents?

- Methodological Answer : Contradictions often arise from differing crystallinity or hygroscopicity. Standardize protocols:

Lyophilization : Pre-treat this compound via lyophilization to remove adsorbed water.

Dynamic light scattering (DLS) : Quantify aggregate size in solution.

Solvent pre-saturation : Equilibrate solvents with this compound before solubility tests.

Publish raw data (e.g., UV-Vis absorbance curves) in open-access repositories for transparency .

Q. Methodological Frameworks

Q. How to apply the PICO framework to this compound’s application in drug delivery systems?

- Population (P) : Nanoparticle formulations for peptide delivery.

- Intervention (I) : Incorporation of this compound to enhance membrane permeability.

- Comparison (C) : Unmodified peptides or proline analogues.

- Outcome (O) : Bioavailability measured via LC-MS/MS in plasma. This structure ensures hypothesis-driven experimentation and systematic literature reviews .

Q. Tables for Experimental Reproducibility

Table 1 : Standard Characterization Parameters for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18, 220 nm) | ≥95% |

| Molecular Weight | ESI-MS | ±1 Da of theoretical |

| Structural Confirmation | H NMR (DMSO-d6) | δ 1.38 (s, Boc CH3), δ 3.2–3.8 (Pip protons) |

Source : Adapted from Beilstein Journal guidelines .

属性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAOHGMPAAWWQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350922 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-84-0 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。